

Provenance of the RMR-1029 Bacillus anthracis Spore Batch: A Technical Overview

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Disclaimer: This document summarizes publicly available information regarding the spore batch designated RMR-1029. Much of this information originates from documents related to the FBI's "Amerithrax" investigation. Specific production protocols and detailed quantitative data for this particular batch are not fully available in the public domain. The experimental methodologies provided are representative of common practices for Bacillus anthracis spore production and purification during the relevant time period.

Introduction

The Bacillus anthracis spore batch designated RMR-1029 was a specific, highly-purified preparation of Ames strain spores. This batch became a central point of focus during the investigation into the 2001 anthrax letter attacks in the United States. Forensic analysis conducted by the Federal Bureau of Investigation (FBI) concluded that RMR-1029 was the parent material for the spores used in the mailings[1][2]. This guide provides a detailed account of the known provenance of RMR-1029, including its production history, composition, and the general methodologies likely employed in its creation.

Origin and Production History

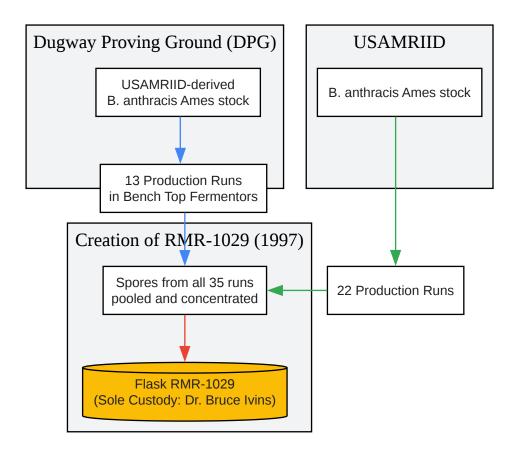
The RMR-1029 spore batch was created in 1997 at the United States Army Medical Research Institute of Infectious Diseases (USAMRIID) and was under the sole custody of Dr. Bruce Ivins[2][3]. It was not the product of a single production run but was a composite, or pool, of spores from numerous individual production runs conducted at two separate U.S. Army



facilities: Dugway Proving Ground (DPG) in Utah and USAMRIID in Fort Detrick, Maryland[1] [4].

The purpose of creating such a large, pooled batch was to have a standardized, long-term reference stock for use in animal studies to test the efficacy of anthrax vaccines and therapeutics[1]. The combination of multiple production runs explains the presence of various genetic variants, or morphotypes, identified within the RMR-1029 population[1][4].

The production workflow for RMR-1029 can be summarized as follows:



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Figure 1. Production and pooling workflow for the RMR-1029 spore batch.

Quantitative Data and Composition

Detailed specifications for the RMR-1029 batch are not publicly available. The information has been compiled from investigative documents and reports from the National Academy of Sciences.



Parameter	Value / Description	Source
Organism	Bacillus anthracis	FBI Investigative Summary
Strain	Ames	National Academy of Sciences[5]
Date of Creation	1997	USDOJ[1]
Constituent Batches	A pool of 35 distinct production runs: - 13 runs from Dugway Proving Ground - 22 runs from USAMRIID	USDOJ[1]
Total Spores (Est.)	4.02×10^{13} spores (before final concentration)	FBI Vault[6]
Final Concentration	Approx. 3 x 10 ¹⁰ spores/ml	USAMRIID record[1]
Purification Method	Purified using a product containing meglumine and diatrizoate.	Global Biodefense[7]
Genetic Diversity	Contained multiple genetic variants (morphotypes) due to the pooling of numerous production runs. Four specific mutations were used as markers in the FBI investigation.	FBI[8], National Academy of Sciences[1]
Custodian	Dr. Bruce Ivins, USAMRIID	DOJ[2][3]

Representative Experimental Protocols

The exact protocols used to generate the constituent spore batches of RMR-1029 are not publicly available. However, based on scientific literature and documents from the relevant period, the following represents a plausible, generalized methodology for the production and purification of Bacillus anthracis spores for research purposes.



Spore Production (Sporulation)

Bacillus species are induced to sporulate through nutrient limitation. A common method involves a two-stage culture process.

4.1.1 Inoculum Preparation:

- A single colony of B. anthracis Ames strain is selected from a blood agar plate.
- The colony is used to inoculate a vegetative growth medium, such as Brain Heart Infusion (BHI) broth.
- The culture is incubated overnight at 37°C with shaking to produce a dense culture of vegetative cells.

4.1.2 Sporulation Induction:

- The vegetative culture is used to inoculate a larger volume of a nutrient-poor sporulation medium. Leighton-Doi medium was a common choice for this purpose.
- The culture is incubated for an extended period (typically 3-8 days) at 30-37°C with vigorous aeration.
- Sporulation progress is monitored microscopically by observing the formation of phase-bright endospores within the mother cells.
- The process is complete when >95% of the cells have formed spores and lysis of the mother cells has occurred, releasing the free spores.

Spore Harvest and Purification

Crude spore preparations contain residual vegetative cells, cell debris, and media components that must be removed.

4.2.1 Initial Harvest and Washing:

 The spore culture is centrifuged at high speed (e.g., 10,000 x g) to pellet the spores and debris.



- The supernatant is discarded, and the pellet is resuspended in sterile, cold, deionized water.
- This washing process (centrifugation and resuspension) is repeated multiple times (typically 5-10 times) to remove soluble contaminants.

4.2.2 Density Gradient Centrifugation:

- For high-purity preparations, spores are purified by centrifugation through a density gradient. A widely used method involves gradients of diatrizoate salts.
- A solution of diatrizoate meglumine and diatrizoate sodium (e.g., Hypaque-76 or similar) is used to create the gradient.
- The washed spore suspension is carefully layered on top of the gradient.
- The gradient is centrifuged at high speed. Spores, being very dense, will travel through the gradient and form a distinct band, separating from less dense cellular debris.
- The purified spore band is carefully collected using a syringe.
- The collected spores are washed several times with sterile water to remove the gradient medium.

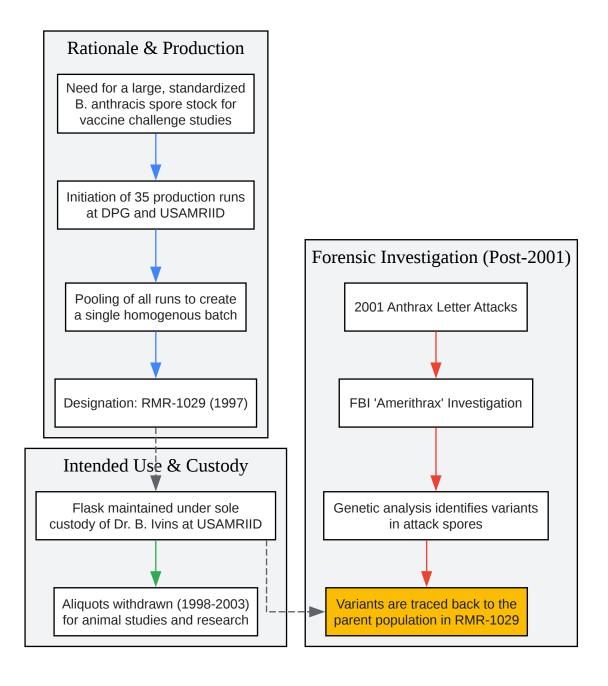
4.2.3 Final Processing and Quantification:

- The final purified spore pellet is resuspended in a suitable storage buffer (e.g., sterile water or saline).
- Spore concentration is determined by direct counting using a hemocytometer and by determining viability through serial dilution and plating to count colony-forming units (CFU).
- Purity is assessed by microscopic examination.

Logical Relationships and Workflow

The following diagram illustrates the logical flow from the initial decision to create a reference standard to the final use and forensic analysis of RMR-1029.





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Figure 2. Logical workflow of the RMR-1029 spore batch lifecycle.

Conclusion

The provenance of the RMR-1029 spore batch is well-documented through investigative records, though specific technical production data remains limited. It was a composite batch of B. anthracis Ames strain spores, produced in 1997 by pooling 35 separate production runs from Dugway Proving Ground and USAMRIID. Maintained at USAMRIID, it was intended as a



standardized reagent for biodefense research. The heterogeneous nature of its production is the likely source of the unique genetic markers that allowed forensic investigators to identify it as the parent material for the spores used in the 2001 anthrax attacks.

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